

Application Notes and Protocols for UNC8153: A Potent and Selective NSD2 Degradator

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Compound of Interest

Compound Name: *UNC8153*

Cat. No.: *B11927437*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

UNC8153 is a novel, potent, and selective targeted degrader of the Nuclear Receptor Binding SET Domain Containing Protein 2 (NSD2), a histone methyltransferase that plays a crucial role in gene regulation through the dimethylation of lysine 36 on histone 3 (H3K36me2).^{[1][2][3]} Aberrant NSD2 activity is implicated in various cancers, making it a compelling therapeutic target. **UNC8153** induces the degradation of NSD2 via the ubiquitin-proteasome system in a proteasome- and neddylation-dependent manner, leading to a reduction in global H3K36me2 levels and subsequent downregulation of pathological phenotypes in cancer cells, such as in multiple myeloma.^{[1][2][3]} These application notes provide detailed protocols for the preparation of **UNC8153** stock solutions and their use in cell-based assays.

Data Presentation

Quantitative Data Summary

The following table summarizes the key quantitative data for **UNC8153**, including its binding affinity, degradation potency, and solubility in various solvents.

Parameter	Value	Cell Line / Conditions	Reference
Binding Affinity (Kd)	24 nM	In vitro	[4]
Half-maximal Degradation Concentration (DC50)	0.35 μ M (350 nM)	U2OS cells	[4][5]
Molecular Weight	583.68 g/mol	N/A	[6]
Molecular Formula	C ₃₃ H ₃₇ N ₅ O ₅	N/A	[6]
Solubility in DMSO	\geq 30 mg/mL (\geq 43 mM)	Sonication may be required	[5][7]
Solubility in Ethanol	30 mg/mL (43 mM)	Sonication may be recommended	[7]
Solubility in Water	12.5 mg/mL (17.92 mM)	Requires sonication, warming, and heating to 60°C	[4]
Solubility in PBS (pH 7.2)	5 mg/mL (7.17 mM)	Sonication may be recommended	[7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM UNC8153 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **UNC8153** in dimethyl sulfoxide (DMSO), a common solvent for cell culture experiments.

Materials:

- **UNC8153** powder (trifluoroacetate salt form may also be used)
- Anhydrous, sterile DMSO
- Sterile microcentrifuge tubes or vials

- Calibrated analytical balance
- Vortex mixer
- Pipettes and sterile filter tips

Procedure:

- Pre-weighing Preparation: Before opening, bring the vial of **UNC8153** powder to room temperature to prevent condensation of moisture.
- Weighing: Carefully weigh out the desired amount of **UNC8153** powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.584 mg of **UNC8153** (Molecular Weight: 583.68 g/mol).
- Dissolution: Add the appropriate volume of sterile DMSO to the vial containing the **UNC8153** powder. For the example above, add 100 μ L of DMSO.
- Solubilization: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If necessary, gentle warming (e.g., in a 37°C water bath for 5-10 minutes) and/or sonication can be used to aid dissolution.^[4] Visually inspect the solution to ensure there are no visible particles.
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).^{[4][8]}

Protocol 2: Preparation of Working Concentrations for Cell-Based Assays

This protocol outlines the dilution of the 10 mM **UNC8153** stock solution to final working concentrations for treating cells in culture.

Materials:

- 10 mM **UNC8153** stock solution in DMSO

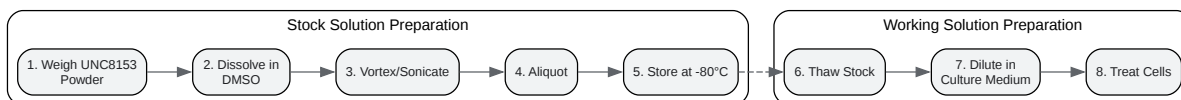
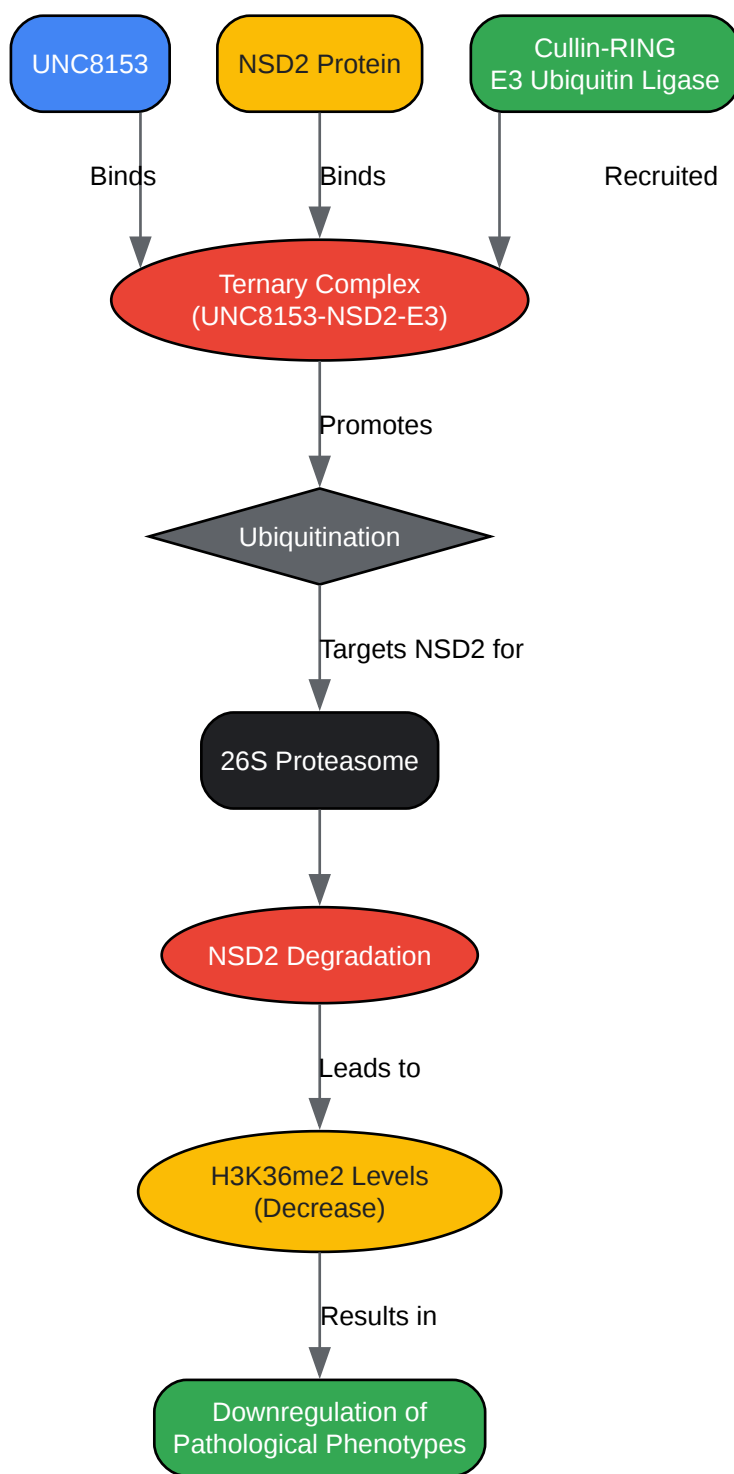
- Sterile, pre-warmed complete cell culture medium appropriate for your cell line
- Sterile microcentrifuge tubes or conical tubes
- Pipettes and sterile filter tips

Procedure:

- Thawing the Stock Solution: Thaw a single aliquot of the 10 mM **UNC8153** stock solution at room temperature.
- Intermediate Dilution (Optional but Recommended): To avoid precipitation and ensure accurate final concentrations, it is recommended to perform an intermediate dilution of the stock solution in cell culture medium. For example, to prepare a 100 μ M intermediate solution, dilute the 10 mM stock 1:100 in pre-warmed medium (e.g., add 2 μ L of 10 mM stock to 198 μ L of medium).
- Final Dilution: Add the appropriate volume of the intermediate or stock solution to the cell culture plates containing your cells to achieve the desired final working concentration. For example, to achieve a final concentration of 10 μ M in a well containing 1 mL of medium, add 100 μ L of the 100 μ M intermediate solution.
- Solvent Control: It is crucial to include a vehicle control in your experiment. This should consist of cells treated with the same final concentration of DMSO as the **UNC8153**-treated cells. The final DMSO concentration in the cell culture medium should ideally be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity.^[8]
- Incubation: Incubate the cells with **UNC8153** for the desired duration of the experiment (e.g., 24, 48, or 72 hours). Working concentrations for **UNC8153** in cell-based assays typically range from 1 μ M to 20 μ M, depending on the cell line and the specific assay.^{[1][5]}

Visualizations

Signaling Pathway of **UNC8153**-Mediated NSD2 Degradation



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